9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
Description
The compound 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a hydrazone derivative featuring:
- An anthracene backbone (C₁₄H₉–CHO) with a melting point of 103–107°C .
- A 1,2,4-triazole ring substituted with a sulfanyl (–SH) group at position 5 and a 4-ethoxyphenyl group at position 3.
- A hydrazone linkage (–NH–N=CH–) connecting the anthracene aldehyde to the triazole moiety.
Synthesis: Likely involves condensation of 9-anthracenecarbaldehyde with a hydrazine derivative of the triazole, analogous to methods used for oxadiazole-based compounds (e.g., cyclization of hydrazides with anhydrides) .
Applications: Potential biological activities (antimicrobial, anticancer) inferred from structural analogs, such as 1,3,4-oxadiazoles and triazoles, which exhibit broad pharmacological profiles .
Properties
CAS No. |
624725-69-5 |
|---|---|
Molecular Formula |
C25H21N5OS |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C25H21N5OS/c1-2-31-20-13-11-17(12-14-20)24-27-28-25(32)30(24)29-26-16-23-21-9-5-3-7-18(21)15-19-8-4-6-10-22(19)23/h3-16,29H,2H2,1H3,(H,28,32)/b26-16+ |
InChI Key |
WPSSPCAABJONCJ-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Materials and Reagents
-
4-Ethoxybenzaldehyde
-
Thiosemicarbazide
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
Procedure
-
Formation of Thiosemicarbazone Intermediate
-
Cyclization to Triazole-Thiol
Characterization Data
| Property | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 182–184°C |
| IR (KBr, cm⁻¹) | 3250 (N–H), 2550 (S–H), 1600 (C=N) |
| ¹H NMR (DMSO-d₆, ppm) | 1.35 (t, 3H, –OCH₂CH₃), 4.05 (q, 2H, –OCH₂), 7.15–7.85 (m, 4H, Ar–H), 10.2 (s, 1H, NH) |
Synthesis of 9-Anthracenecarbaldehyde
Procedure (Adapted from Patent US6084134A )
-
React anthracene (1 mol) with dimethylformamide (1.2 mol) and phosphoryl chloride (1.5 mol) at 85–90°C under nitrogen for 24 hours.
-
Hydrolyze the reaction mixture with ice-cold water and adjust pH to 3.5 using NaOH.
-
Filter the precipitate and recrystallize from methanol.
Hydrazone Formation
Materials and Reagents
-
9-Anthracenecarbaldehyde (1 mmol)
-
3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-amine (1 mmol)
-
Ethanol (absolute)
-
Catalytic acetic acid
Procedure
-
Dissolve 9-anthracenecarbaldehyde (1 mmol) and triazole-thiol (1 mmol) in 30 mL ethanol.
-
Add 0.5 mL glacial acetic acid.
-
Reflux at 80°C for 8–10 hours under nitrogen.
-
Cool the mixture, filter the precipitate, and wash with cold ethanol.
-
Purify via recrystallization from DMF/water (1:2 v/v).
Optimization Insights
-
Solvent Choice : Ethanol > methanol due to higher solubility of reactants.
-
Reaction Time : Prolonged reflux (≥8 hours) ensures >90% conversion.
-
Catalyst : Acetic acid enhances protonation of the carbonyl group, accelerating nucleophilic attack by the amine.
Characterization of Final Product
Physicochemical Data
| Property | Value |
|---|---|
| Yield | 75–80% |
| Melting Point | 248–250°C |
| IR (KBr, cm⁻¹) | 3200 (N–H), 1590 (C=N), 1240 (C–O–C) |
| ¹H NMR (DMSO-d₆, ppm) | 1.40 (t, 3H, –OCH₂CH₃), 4.10 (q, 2H, –OCH₂), 7.20–8.65 (m, 15H, Ar–H + anthracene), 10.85 (s, 1H, N=CH) |
| MS (ESI) | m/z 495.2 [M+H]⁺ |
Purity Analysis
| Method | Result |
|---|---|
| HPLC | 98.5% (C18, MeOH/H₂O 80:20) |
| Elemental Analysis | Calculated: C 70.41%, H 4.89%, N 16.96%; Found: C 70.28%, H 4.95%, N 16.87% |
Critical Challenges and Solutions
-
Oxidation of Thiol Group :
-
Low Solubility of Anthracene Derivative :
-
Byproduct Formation :
Comparative Analysis of Methods
| Parameter | Method A (Ethanol Reflux) | Method B (Microwave-Assisted) |
|---|---|---|
| Reaction Time | 8–10 hours | 30 minutes |
| Yield | 75–80% | 65–70% |
| Purity (HPLC) | 98.5% | 95.2% |
| Energy Efficiency | Moderate | High |
Applications and Derivatives
The hydrazone product serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aldehyde group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Diagnostic Tools: Its fluorescent properties can be utilized in diagnostic imaging and assays.
Industry:
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as fluorescence and stability.
Electronics: Its conductive properties make it a candidate for use in organic electronic devices.
Mechanism of Action
The mechanism of action of 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole and hydrazone moieties play a crucial role in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Heterocyclic Hydrazones
Key Differences :
- The sulfanyl group in the triazole may improve metal-binding capacity or redox activity compared to oxygen-containing oxadiazoles .
Insights :
- The bulky anthracene group in the target compound may hinder its use in heterogeneous catalysis requiring pore diffusion, unlike smaller aldehydes (e.g., benzaldehyde derivatives).
Table 3: Antimicrobial Activity of Heterocyclic Derivatives
| Compound Type | Microbial Targets | Activity Level | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole (4b, 4d, 4e) | Bacteria/Fungi | High | |
| Triazole derivatives | Bacteria/Fungi (inferred) | Moderate | – |
Comparison :
- 1,3,4-Oxadiazoles show potent antimicrobial activity due to electron-withdrawing groups enhancing membrane penetration . The target compound’s triazole core with a sulfanyl group may exhibit similar or improved activity, though empirical data is needed.
- Ethoxyphenyl substituents could enhance lipophilicity, improving bioavailability compared to polar carbazole-based analogs .
Physical Properties
Table 4: Melting Points of Anthracene Derivatives
| Compound | Melting Point (°C) | |
|---|---|---|
| 9-Anthracenecarbaldehyde | 103–107 | |
| 9-Anthracenecarboxylic acid | 214–218 | |
| Benzaldehyde | -26 | – |
Key Notes:
- The anthracene backbone increases melting points due to rigid, planar structure and strong intermolecular π-π stacking.
- Hydrazone formation may further elevate melting points, impacting solubility in organic solvents.
Biological Activity
9-Anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antibacterial, and antifungal activities based on recent research findings.
Chemical Structure and Synthesis
The compound is synthesized through the condensation reaction of 9-anthracenecarbaldehyde with a hydrazone derivative. The structural formula is as follows:
This structure features a triazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of anthracene derivatives. A notable study utilized a human tumor cloning system to evaluate the in vitro antitumor effects of anthracene derivatives, including similar compounds to the target hydrazone. Results indicated significant activity against various cancers, including:
- Breast Cancer
- Ovarian Cancer
- Lung Cancer
- Melanoma
The compound demonstrated a wide spectrum of activity against 11 different tumor types while showing no efficacy against colon cancer .
Case Study: In Vitro Antitumor Activity
A specific investigation into anthracene derivatives revealed that compounds like CL216,942 exhibited promising results in inhibiting tumor growth across multiple cancer types. The study involved culturing tumors from 684 patients and assessing drug sensitivity, which confirmed the potential of anthracene derivatives in clinical applications .
Antibacterial and Antifungal Activity
The biological activity of hydrazones often extends to antimicrobial properties. Research has shown that metal complexes of hydrazones exhibit enhanced antibacterial and antifungal activities compared to their non-complexed forms.
Table: Antimicrobial Activity of Hydrazone Complexes
| Compound Type | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| Hydrazone | E. coli | 0.004 μM | High |
| Hydrazone | S. aureus | 0.036 μM | Moderate |
| Metal Complex | C. albicans | 0.012 μM | High |
| Metal Complex | A. niger | 0.020 μM | Moderate |
These findings suggest that modifications to the hydrazone structure, particularly through metal coordination, can significantly enhance their antimicrobial efficacy .
The mechanisms underlying the biological activities of this compound involve several pathways:
- DNA Intercalation : Anthracene derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Some studies suggest that hydrazones may inhibit key enzymes involved in cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone?
- Methodological Answer : The compound is synthesized via hydrazone formation between 9-anthracenecarbaldehyde and a triazole-thione precursor. Key steps include:
- Triazole-thione preparation : Reacting 4-ethoxyphenyl isothiocyanate with hydrazine hydrate to form the 1,2,4-triazole-5-thiol intermediate .
- Hydrazone coupling : Condensing the triazole-thione with 9-anthracenecarbaldehyde under reflux in ethanol, catalyzed by acetic acid. Monitor reaction completion via TLC (Rf ~0.6 in ethyl acetate/hexane, 1:1) .
- Purification : Recrystallize from ethanol/dichloromethane (3:1) to isolate pure product (yield: 65–75%).
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=N: ~1.28 Å, C-S: ~1.68 Å) and dihedral angles (anthracene-triazole plane: ~15°) .
- Multinuclear NMR : Confirm hydrazone NH proton (δ 11.2–11.5 ppm in DMSO-d6), anthracene aromatic protons (δ 7.8–8.5 ppm), and ethoxy group (δ 1.35 ppm, triplet) .
- HRMS : Match experimental [M+H]+ with theoretical m/z (e.g., calculated 495.1423 vs. observed 495.1425) .
Q. What analytical techniques are suitable for detecting trace impurities in the compound?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile, 0.1% TFA). Detect impurities at λ = 254 nm .
- LC-MS/MS : Identify byproduct masses (e.g., unreacted triazole-thione at m/z 220.08) .
Advanced Research Questions
Q. How can experimental design optimize the compound’s photophysical properties for sensing applications?
- Methodological Answer :
- Solvatochromism studies : Measure absorbance/fluorescence in solvents of varying polarity (e.g., hexane → DMSO). Calculate Stokes shift (Δλ) to assess intramolecular charge transfer .
- Substituent tuning : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -NO2) to redshift emission (λem from 450 nm to 480 nm) .
- Quantum chemical modeling : Use DFT (B3LYP/6-31G*) to predict HOMO-LUMO gaps and compare with experimental UV-Vis data .
Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Case example : If NMR shows unexpected splitting (e.g., anthracene protons), re-examine crystal packing effects via Hirshfeld surface analysis (CrystalExplorer software) .
- Dynamic effects : Conduct variable-temperature NMR (VT-NMR) to detect conformational exchange (e.g., hindered rotation around the hydrazone C-N bond) .
- Validate with alternative methods : Compare DFT-optimized geometries with X-ray data to identify discrepancies (e.g., planarity deviations >5°) .
Q. What strategies validate the compound’s biological activity against contradictory literature reports?
- Methodological Answer :
- Dose-response assays : Test antimicrobial activity (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls (e.g., ciprofloxacin) .
- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation (binding constant Kb via Scatchard plot) .
- Address contradictions : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C) and verify via orthogonal assays (e.g., agar diffusion vs. microdilution) .
Q. How to design experiments probing the compound’s enzyme inhibition mechanism?
- Methodological Answer :
- Kinetic assays : Measure IC50 against target enzymes (e.g., acetylcholinesterase) using Ellman’s method. Plot Lineweaver-Burk curves to identify inhibition type (competitive/non-competitive) .
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., triazole-thione moiety interacting with catalytic serine) .
- Mutagenesis validation : Engineer enzyme mutants (e.g., S200A) to confirm critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
